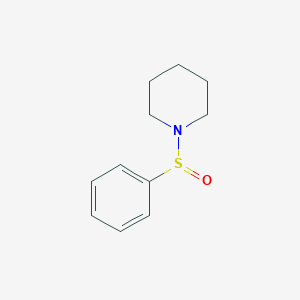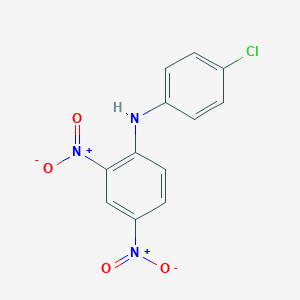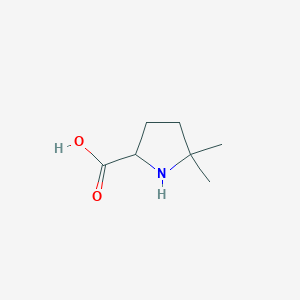
1-(Phenylsulfinyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylsulfinyl)piperidine, also known as 1-Benzenesulfinylpiperidine, is a compound with the formula C11H15NOS . It is used as a reagent for selective glycosylation and in the synthesis of glycan arrays for affinity studies with influenza hemagglutinins .
Synthesis Analysis
1-(Phenylsulfinyl)piperidine is used as a reagent in the synthesis of glycan arrays for affinity studies with influenza hemagglutinins and in the preparation of highly branched oligosaccharides .Molecular Structure Analysis
The molecular formula of 1-(Phenylsulfinyl)piperidine is C11H15NOS . It is a piperidine compound with an organic structure that includes a sulfur atom and a nitrogen atom within its five-membered ring .Chemical Reactions Analysis
While specific chemical reactions involving 1-(Phenylsulfinyl)piperidine are not detailed in the search results, it is used as a reagent in various synthesis processes .Physical And Chemical Properties Analysis
The molecular weight of 1-(Phenylsulfinyl)piperidine is 209.31 g/mol . Further physical and chemical properties are not detailed in the search results.Scientific Research Applications
Orthogonal Protecting Groups
It is also involved in the preparation of orthogonal protecting groups for synthesizing highly branched oligosaccharides, which are important for studying complex carbohydrate structures.
Each application showcases the compound’s broad utility across various fields of scientific research .
Safety and Hazards
1-(Phenylsulfinyl)piperidine is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation when handling this compound .
Mechanism of Action
- The primary target of 1-(Phenylsulfinyl)piperidine is not explicitly mentioned in the available literature. However, it is commonly used as a reagent for selective glycosylation and mannopyranosylations . These processes involve the addition of sugar moieties to specific molecules.
- In some cases, it may also serve as a design element for enzyme stabilizers .
- The affected pathways are not explicitly documented for 1-(Phenylsulfinyl)piperidine. However, its use in glycan array studies with influenza hemagglutinins suggests involvement in carbohydrate-related pathways .
- Additionally, it may play a role in the synthesis of tetrasaccharide repeating units related to E. coli O-antigenic polysaccharides .
Target of Action
Biochemical Pathways
properties
IUPAC Name |
1-(benzenesulfinyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRJCAJLGAXDKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356773 |
Source


|
| Record name | 1-(Phenylsulfinyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylsulfinyl)piperidine | |
CAS RN |
4972-31-0 |
Source


|
| Record name | 1-(Phenylsulfinyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzenesulfinylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the role of 1-(phenylsulfinyl)piperidine in the synthesis of the H-disaccharide antigen analog?
A: 1-(Phenylsulfinyl)piperidine acts as a promoter in the crucial glycosylation reaction. It facilitates the coupling of a protected n-octyl 3-azido-3-deoxy-galactopyranoside derivative with a 2,6-dideoxy thioglycoside. This reaction, also utilizing triflic anhydride, forms the desired glycosidic linkage in the target disaccharide analog [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione](/img/structure/B185585.png)


![N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B185588.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-2,4-dichlorobenzamide](/img/structure/B185590.png)





